molecular formula C17H20N2O2S B2575088 2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid CAS No. 2413904-27-3

2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid

Cat. No.: B2575088
CAS No.: 2413904-27-3
M. Wt: 316.42
InChI Key: VBROLXXQUCJZFS-UHFFFAOYSA-N
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Description

2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid, can be achieved through several well-known methods. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Another method is the Cook-Heilbron synthesis, where aminonitriles react with carbon disulfide . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure successful cyclization.

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes. Additionally, the choice of solvents and catalysts plays a crucial role in the scalability and environmental impact of the production methods .

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid include other thiazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a cyclopropyl group and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

2-[3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-17(2,16(20)21)12-4-3-5-13(8-12)18-9-14-10-19-15(22-14)11-6-7-11/h3-5,8,10-11,18H,6-7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROLXXQUCJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)NCC2=CN=C(S2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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